1,4-Dimethylcyclohexane-1-carbaldehyde
CAS No.:
Cat. No.: VC13624197
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O |
|---|---|
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 1,4-dimethylcyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | LVLMKMOXYZKZRA-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)(C)C=O |
| Canonical SMILES | CC1CCC(CC1)(C)C=O |
Introduction
Synthesis Pathways
Catalytic Hydrogenation of Aromatic Precursors
A key method for synthesizing cyclohexane derivatives involves the catalytic hydrogenation of aromatic precursors. For example, dimethyl terephthalate has been hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate using ruthenium-based catalysts under mild conditions (120–130°C, 750–1000 psi) . This process avoids decarboxylation side reactions and achieves high yields by employing the product itself as a solvent .
Applying similar methodology, 1,4-dimethylcyclohexane-1-carbaldehyde could theoretically be synthesized via the hydrogenation of a suitably substituted aromatic aldehyde. For instance, hydrogenating 1,4-dimethylbenzaldehyde under controlled conditions with a ruthenium catalyst might yield the target compound.
Oxidation of Alcohol Precursors
Alternative routes include the oxidation of 1,4-dimethylcyclohexanemethanol. Oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions could selectively convert the alcohol to the aldehyde without over-oxidation to carboxylic acids.
Physicochemical Properties
While experimental data for 1,4-dimethylcyclohexane-1-carbaldehyde are scarce, properties can be extrapolated from analogous compounds:
Stereochemical Considerations
The cyclohexane ring adopts a chair conformation, with substituents occupying axial or equatorial positions to minimize strain. For 1,4-dimethylcyclohexane-1-carbaldehyde:
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The carbaldehyde group at position 1 likely adopts an equatorial orientation to avoid 1,3-diaxial interactions.
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The methyl group at position 1 may occupy an axial position, while the position 4 methyl group could be equatorial, leading to a cis or trans arrangement depending on synthesis conditions.
Applications and Industrial Relevance
Fragrance and Flavor Industry
Aldehydes with cyclohexane backbones are valued in perfumery for their stability and woody-herbaceous notes. For example, 4,4-dimethylcyclohexane-1-carbaldehyde has been commercialized as a building block in fragrance synthesis .
Pharmaceutical Intermediates
Cyclohexanecarbaldehydes serve as precursors in synthesizing bioactive molecules. The patent literature highlights the use of dimethyl 1,4-cyclohexanedicarboxylate as a solvent in hydrogenation reactions , suggesting potential utility for related aldehydes in catalytic processes.
Challenges and Future Directions
The limited commercial availability of 1,4-dimethylcyclohexane-1-carbaldehyde underscores the need for optimized synthetic protocols. Future research could explore:
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Stereoselective synthesis to control the configuration of methyl and aldehyde groups.
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Catalyst development to improve hydrogenation efficiency and reduce byproducts.
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Thermodynamic studies to quantify the stability of different conformers.
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